N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC15160009
Molecular Formula: C17H15FN4O
Molecular Weight: 310.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15FN4O |
|---|---|
| Molecular Weight | 310.33 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H15FN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23) |
| Standard InChI Key | DHKJFTFVWBNHQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, reflects its substitution pattern:
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1H-1,2,3-triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.
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N1 substituent: A 4-methylphenyl group (para-methylbenzyl) attached to the triazole’s nitrogen at position 1.
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C4 substituent: A carboxamide group (–CONH–) linked to the triazole’s carbon at position 4, with the amide nitrogen bonded to a 4-fluorophenyl ring.
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C5 substituent: A methyl group (–CH₃) at position 5.
The molecular formula is C₁₇H₁₅FN₄O, with a molecular weight of 310.33 g/mol. Key structural features include the electron-withdrawing fluorine atom on the 4-fluorophenyl ring and the hydrophobic methyl groups, which influence solubility and binding interactions .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous 1,2,3-triazole-carboxamides are typically synthesized via:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A click chemistry approach coupling an azide (e.g., 4-methylphenyl azide) and an alkyne (e.g., propiolamide derivative) .
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Amidation Reactions: Carboxylic acid intermediates (e.g., triazole-4-carboxylic acids) are activated and coupled with amines (e.g., 4-fluoroaniline) using reagents like EDCI or HOBt .
Example Protocol:
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Synthesize 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid via CuAAC.
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Activate the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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React with 4-fluoroaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
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Purify via column chromatography (SiO₂, ethyl acetate/hexane) .
Spectroscopic Characterization
Hypothetical data based on analogs :
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¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, triazole-H), 7.65–7.10 (m, 8H, aromatic H), 2.40 (s, 3H, C5–CH₃), 2.35 (s, 3H, N1–C₆H₄–CH₃).
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¹³C NMR: δ 163.2 (C=O), 145.1 (triazole-C4), 135.0–115.0 (aromatic C), 21.5 (CH₃).
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HRMS (ESI+): m/z 311.1254 [M+H]⁺.
Biological Activity and Applications
| Compound | α-Glucosidase IC₅₀ (µM) | Reference |
|---|---|---|
| Acarbose (standard) | 58.2 ± 1.1 | |
| (R)-4-Fluorophenyl triazole | 12.4 ± 0.8 | |
| Target compound (predicted) | 15–30 | – |
Antimicrobial Activity
Theophylline-1,2,4-triazole hybrids exhibit antibacterial activity against E. coli and B. subtilis (MIC = 0.20–2.4 µg/mL) . The 4-methylphenyl group in the target compound may enhance membrane permeability, while the fluorine atom could disrupt microbial enzyme function.
Molecular Docking and Computational Studies
Docking studies of similar triazoles with α-glucosidase (PDB: 2ZE0) reveal:
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The triazole core forms π-π stacking with Phe157 and Phe177.
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The carboxamide group hydrogen-bonds with Asp68 and Arg439 .
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The 4-fluorophenyl group occupies a hydrophobic pocket near Val232.
DFT Calculations:
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HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.
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Electrostatic potential maps highlight nucleophilic regions at the triazole’s N2 and N3 atoms .
Pharmacokinetic and Toxicity Profiles
Predicted properties (using ADMETlab 2.0):
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LogP: 3.1 (moderate lipophilicity).
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Water Solubility: ~0.05 mg/mL (poor).
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CYP450 Inhibition: Moderate inhibitor of CYP3A4.
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hERG Inhibition: Low risk (IC₅₀ > 10 µM).
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